Dehydroaporheine

Description

Contextualization within Natural Product Chemistry

Natural products, the vast array of chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery. nih.gov These molecules often possess complex and unique chemical structures that have evolved for specific biological functions, making them a rich source of lead compounds for pharmaceutical development. nih.gov

Dehydroaporheine is a member of the alkaloid family, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. wikipedia.org Specifically, it belongs to the isoquinoline (B145761) alkaloids, which are characterized by a fused benzene (B151609) and pyridine (B92270) ring system. Within this large family, aporphine (B1220529) alkaloids represent the second largest group after the benzylisoquinoline alkaloids, highlighting their prevalence and diversity in nature. wikipedia.org The study of this compound is thus contextualized within the broader effort to isolate, characterize, and understand the chemical and biological properties of these plant-derived secondary metabolites. nih.gov

Classification and Structural Archetype of this compound

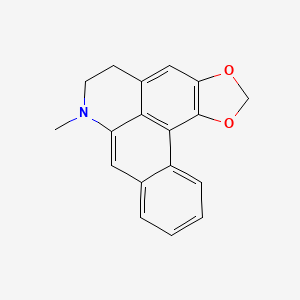

The classification of this compound is based on its core chemical scaffold. It is categorized as a dehydroaporphine, a specific subtype of the aporphine alkaloids. nih.gov This classification is determined by its distinct tetracyclic ring system and degree of unsaturation.

Aporphine alkaloids are defined by a tetracyclic aromatic framework. nih.gov The fundamental structure of aporphine consists of a fused four-ring system. This core skeleton is subject to a wide variety of chemical modifications in nature, including the addition of hydroxyl, methoxy (B1213986), and methylenedioxy groups at various positions. nih.govresearchgate.net These substitutions, along with the stereochemistry at the chiral centers, give rise to the vast diversity observed within the aporphine alkaloid family, which includes at least 85 distinct compounds isolated from numerous plant families. wikipedia.org

The characteristic core of an aporphine alkaloid is the dibenzo[de,g]quinoline ring system. This compound is a derivative of this system, featuring a specific pattern of substitution and oxidation. Its formal chemical name is 6,7-Dihydro-7-methyl-5H-benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline. The "dehydro-" prefix in its common name signifies a higher degree of unsaturation within the aporphine framework compared to a simple aporphine. This feature influences the molecule's three-dimensional shape and electronic properties, which in turn affect its biological activity.

| Property | Value |

| Chemical Formula | C18H15NO2 |

| IUPAC Name | 11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,12,14,16,18-heptaene |

| Molar Mass | 277.3 g/mol |

| PubChem CID | 161899 |

Historical Perspective of Aporphine Alkaloid Research

The study of aporphine alkaloids has a long history, rooted in the use of medicinal plants in traditional practices. For instance, herbal medicines containing these alkaloids, such as lotus (B1177795) leaf, were used in the Qin and Han Dynasties. nih.gov The scientific investigation began with the isolation and structural elucidation of these compounds from various plant sources. nih.gov The name "aporphine" itself reflects this history, as it is related to apomorphine, a compound first produced in the 19th century by heating morphine with acid. wikipedia.org

Over the decades, research has progressed from simple isolation to detailed structural characterization using modern spectroscopic techniques. nih.gov A significant area of study has been the elucidation of the biosynthetic pathways of these alkaloids in plants. nih.govimperial.ac.uk Scientists have traced their formation from primary metabolites like the amino acids tyrosine and phenylalanine, through key intermediates such as reticuline (B1680550), and finally to the complex tetracyclic aporphine core via processes like oxidative phenolic coupling. wikipedia.orgimperial.ac.uk This historical progression has built a deep understanding of the chemistry and biology of this important class of natural products.

| Aporphine Alkaloid Example | Plant Source(s) |

| Apomorphine | Semi-synthetic derivative of Morphine |

| Glaucine | Glaucium (Horn Poppy) |

| Isoboldine | Beilschmiedia, Nandina domestica |

| Nuciferine | Nelumbo nucifera (Lotus) |

| Taspine | Caulophyllum |

Significance of this compound in Chemical Biology Research

In chemical biology, researchers use small molecules as tools to probe and understand complex biological systems. Aporphine alkaloids, including dehydroaporphines, are significant in this field due to their diverse and potent biological activities, which range from anti-inflammatory to anti-cancer effects. mdpi.com These natural products serve as valuable molecular scaffolds for the design and synthesis of new chemical probes and potential therapeutic agents. nih.gov

A key aspect of their significance lies in their ability to interact with specific biological targets. For example, a recent study focused on Taspine, an aporphine alkaloid, which led to the development of a synthetic derivative, SMU-Y6. nih.gov This derivative was identified as a potent and selective antagonist of Toll-like receptor 2 (TLR2), a key protein in the inflammatory response. SMU-Y6 was subsequently used as a molecular probe to study TLR2-mediated signaling pathways, demonstrating the ability to reverse macrophage polarization and reduce inflammation in preclinical models. nih.gov This work exemplifies how a natural aporphine structure can be optimized to create a highly selective tool for chemical biology, providing a potential drug candidate for inflammatory diseases. nih.gov The rigid, polycyclic structure of dehydroaporphines makes them attractive starting points for developing molecules that can modulate protein-protein interactions or bind to specific receptor sites, thus furthering research into various disease mechanisms.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14,16,18-heptaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,8-9H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWBTKIVDAWQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1=CC5=CC=CC=C54)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957662 | |

| Record name | 7-Methyl-6,7-dihydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dehydroaporheine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

36285-03-7 | |

| Record name | 6,7-Dihydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36285-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroroemerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036285037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyl-6,7-dihydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydroroemerine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM8T4WQ4VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dehydroaporheine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 - 89 °C | |

| Record name | Dehydroaporheine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Distribution of Dehydroaporheine

Botanical Sources and Phytogeographical Distribution

Dehydroaporheine has been detected in several plant species, indicating a diverse distribution across different plant families and geographical regions.

Identification in Specific Plant Species

The compound has been identified in species such as Aristolochia contorta nih.gov, a vine known for its medicinal uses in traditional Chinese medicine, distributed across northern China, Korea, Japan, and Russia. It has also been noted in the metabolome of Aristolochia contorta alongside other benzylisoquinoline alkaloids (BIAs) nih.govresearchgate.net.

Furthermore, Annona crassiflora, a plant native to Brazil, has been studied for its alkaloid content, which includes this compound ufu.br. While not explicitly mentioned in the provided search results as a source of this compound, Coffea arabica and Coffea canephora are listed in a database of plants and their associated phytochemicals, suggesting potential for further investigation into their alkaloid profiles imsc.res.in.

Other plant species where this compound has been identified or is listed in databases include Sphaerophysa salsula and Oxytropis lanata, both members of the Fabaceae family plantaedb.complantaedb.com.

Occurrence in Plant Organs and Tissues

Research into Aristolochia contorta has indicated that alkaloids, including this compound, can be found in various plant organs. Metabolome profiling of A. contorta identified this compound in its tissues nih.gov. Studies on aristolochic acids (AAs), which are related compounds, showed that they accumulate primarily in the roots, followed by flowers, with lower concentrations in stems and leaves nih.gov. While specific tissue distribution data for this compound itself is limited in the provided results, this suggests that its presence might vary across different plant parts.

Chemotaxonomic Significance of this compound Distribution

The presence and distribution of specific alkaloids like this compound can hold chemotaxonomic significance, aiding in the classification and understanding of evolutionary relationships between plant species and families. The identification of this compound within the Aristolochiaceae family, alongside other benzylisoquinoline alkaloids, contributes to the understanding of BIA biosynthetic pathways and their evolution in plants nih.govresearchgate.net. Its occurrence in different plant families, such as Fabaceae and Annonaceae, may indicate convergent evolution of alkaloid synthesis or shared ancestral pathways. Further research correlating the presence of this compound with specific plant groups could refine our understanding of plant phylogeny and chemical diversity.

Biosynthesis and Metabolic Pathways of Dehydroaporheine

Precursor Compounds and Initial Biogenetic Stages

The journey from primary metabolism to the complex structure of dehydroaporheine begins with the aromatic amino acid L-tyrosine. This initial precursor undergoes a series of transformations to build the fundamental benzylisoquinoline scaffold from which all aporphine (B1220529) alkaloids are derived.

The biosynthesis of all benzylisoquinoline alkaloids, including this compound, originates from L-tyrosine. The pathway utilizes two molecules of L-tyrosine, which are converted into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). The formation of dopamine proceeds through the hydroxylation and subsequent decarboxylation of tyrosine. The pathway to 4-HPAA involves transamination, decarboxylation, and reduction steps.

The first committed step in the BIA pathway is the stereospecific condensation of dopamine and 4-HPAA. This reaction is catalyzed by the enzyme norcoclaurine synthase (NCS), which executes a Pictet-Spengler reaction to yield (S)-norcoclaurine. This molecule represents the foundational C6-C7-N-C1'-Cα-Cβ benzylisoquinoline structure and is the universal precursor for the vast array of BIAs found in plants.

Following the formation of (S)-norcoclaurine, a sequence of enzymatic modifications occurs to produce the pivotal branch-point intermediate, (S)-reticuline. This central precursor stands at a metabolic crossroads, leading to the biosynthesis of numerous BIA subgroups, including protoberberines, morphinans, and the aporphines.

The conversion of (S)-norcoclaurine to (S)-reticuline involves four key enzymatic steps:

O-methylation: Catalyzed by norcoclaurine 6-O-methyltransferase (6OMT), a methyl group is added to the 6-hydroxyl position of (S)-norcoclaurine to form (S)-coclaurine.

N-methylation: Coclaurine N-methyltransferase (CNMT) then adds a methyl group to the secondary amine, yielding (S)-N-methylcoclaurine.

Hydroxylation: A cytochrome P450 enzyme, (S)-N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B), introduces a hydroxyl group at the 3' position of the benzyl (B1604629) ring.

O-methylation: Finally, 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) methylates the newly added 3'-hydroxyl group to produce (S)-reticuline.

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | (S)-Norcoclaurine | Norcoclaurine 6-O-methyltransferase (6OMT) | (S)-Coclaurine |

| 2 | (S)-Coclaurine | Coclaurine N-methyltransferase (CNMT) | (S)-N-methylcoclaurine |

| 3 | (S)-N-methylcoclaurine | (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) | (S)-3'-hydroxy-N-methylcoclaurine |

| 4 | (S)-3'-hydroxy-N-methylcoclaurine | 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | (S)-Reticuline |

Key Enzymatic Transformations and Reaction Mechanisms

With the central precursor (S)-reticuline formed, the pathway diverges towards the various BIA structural classes. The formation of the aporphine skeleton, the core of this compound, is achieved through a critical intramolecular cyclization reaction, followed by further tailoring steps.

The defining step in the formation of the aporphine scaffold is an intramolecular C-C phenol (B47542) oxidative coupling of (S)-reticuline. researchgate.net This reaction forges a direct bond between the isoquinoline (B145761) and benzyl portions of the molecule, creating the characteristic tetracyclic ring system. This crucial transformation is catalyzed by specific cytochrome P450-dependent monooxygenases belonging to the CYP80 family. researchgate.net

Specifically, the enzyme CYP80G2 has been identified as catalyzing the ortho-ortho coupling of (S)-reticuline to form (S)-corytuberine, a prototypical aporphine alkaloid. researchgate.netrug.nl This reaction involves the removal of a hydrogen atom from two phenolic groups, generating radical intermediates that subsequently couple to form the new C-C bond, thereby establishing the rigid aporphine core. The regioselectivity of this coupling is critical for determining the final structure of the resulting aporphine alkaloid. rug.nl

| Enzyme Family | Specific Enzyme Example | Substrate | Reaction Type | Product Example |

|---|---|---|---|---|

| Cytochrome P450 | CYP80G2 | (S)-Reticuline | Intramolecular C-C Phenol Oxidative Coupling | (S)-Corytuberine |

The specific structure of the compound known as this compound contains a methylenedioxy bridge, a common decorative feature in many benzylisoquinoline alkaloids. foodb.ca This functional group is formed from an ortho-dihydroxy (catechol) moiety on one of the aromatic rings of the aporphine skeleton. The reaction is catalyzed by cytochrome P450 enzymes belonging to the CYP719 family. wikipedia.org These enzymes utilize an oxidative mechanism to close the five-membered methylenedioxy ring from two adjacent hydroxyl groups and a methylene (B1212753) donor, typically S-adenosyl-L-methionine. This modification significantly impacts the lipophilicity and biological activity of the final alkaloid.

The biosynthetic pathway leading to aporphine alkaloids is under strict stereochemical control. The process begins with the formation of the (S)-enantiomer of norcoclaurine, and this stereochemistry is maintained through the subsequent enzymatic steps to (S)-reticuline. The key enzymes in the pathway exhibit high substrate specificity for these (S)-isomers.

The cytochrome P450 enzymes responsible for the phenol oxidative coupling, such as CYP80G2, specifically recognize and convert (S)-reticuline into the corresponding (S)-aporphine. researchgate.netrug.nl This is a critical distinction from other BIA pathways, such as the biosynthesis of morphine, which requires an initial epimerization of (S)-reticuline to (R)-reticuline before phenol coupling can occur. researchgate.net In the case of aporphine biosynthesis, the pathway proceeds directly from the central (S)-configured intermediate, demonstrating the highly evolved and stereospecific nature of the enzymatic machinery.

The final step in the formation of this compound is the dehydrogenation of its saturated aporphine precursor. nih.gov This enzymatic oxidation creates the characteristic double bond between the C6a and C7 positions, converting the tertiary amine of the aporphine core into an imine, thus yielding the final this compound structure. nih.govuctm.edu

Gene Cluster Identification and Functional Characterization in Producing Organisms

While the concept of a physically clustered set of biosynthetic genes, common in microbial secondary metabolism, is less frequent in plants, the genes encoding the enzymes for aporphine alkaloid biosynthesis are often co-regulated and can be identified through coordinated expression analysis. Research in various aporphine-producing plants, such as those in the Papaveraceae, Ranunculaceae, and Menispermaceae families, has led to the identification and functional characterization of key genes involved in this pathway.

One effective strategy for gene discovery is comparative transcriptomics, where gene expression profiles are compared between high- and low-alkaloid-producing cultivars or across different developmental stages of the plant. For instance, studies in the lotus (B1177795) (Nelumbo nucifera), a known producer of aporphine alkaloids, have utilized digital gene expression and weighted gene co-expression network analysis (WGCNA) to identify candidate genes. This approach revealed that genes encoding enzymes like methyltransferases, oxidoreductases, and cytochrome P450s were highly correlated with aporphine alkaloid accumulation.

Once candidate genes are identified, their functions are typically validated through heterologous expression systems, most commonly in yeast (Saccharomyces cerevisiae) or insect cells. This involves introducing the plant gene into the host organism and assaying for the expected enzymatic activity. For example, key enzymes responsible for forming the aporphine skeleton, identified as cytochrome P450s, have been functionally characterized in this manner. Researchers from institutions including China Pharmaceutical University and the China Academy of Chinese Medical Sciences have successfully identified and confirmed the activity of specific P450 enzymes from Stephania tetrandra by expressing them in yeast. This allowed for the de novo production of aporphine precursors, confirming the enzymes' roles in the biosynthetic pathway.

Site-directed mutagenesis is another critical tool for functional characterization. By altering specific amino acid residues in the enzyme's active site, researchers can identify crucial residues for catalytic activity and substrate specificity. This technique has been applied to the cytochrome P450 enzymes that form the aporphine core, providing detailed insights into their reaction mechanisms.

The table below summarizes key enzyme families and the methods used for their identification and characterization in the context of aporphine alkaloid biosynthesis.

| Enzyme/Gene Family | Function in Pathway | Identification Method | Functional Characterization Method | Producing Organism Example |

|---|---|---|---|---|

| Norcoclaurine Synthase (NCS) | Catalyzes the first committed step in BIA biosynthesis | Homology-based screening, Transcriptome analysis | Heterologous expression (yeast), In vitro enzyme assays | Papaver somniferum, Coptis japonica, Stephania tetrandra |

| Cytochrome P450 (CYP80 family) | Catalyzes C-C phenol coupling to form the aporphine/proaporphine skeleton | Comparative transcriptomics, Genome screening | Heterologous expression (yeast), Site-directed mutagenesis | Aristolochia contorta, Stephania tetrandra |

| O-Methyltransferases (OMTs) | Modify hydroxyl groups on the BIA backbone | Transcriptome analysis, WGCNA | In vitro enzyme assays with recombinant proteins | Nelumbo nucifera, Coptis japonica |

Comparative Biosynthetic Pathways of Related Aporphine Alkaloids

The biosynthesis of dehydroaporphine is intricately linked to the broader network of benzylisoquinoline alkaloid (BIA) metabolism. The pathway's central branch-point intermediate is (S)-reticuline, a compound from which numerous distinct alkaloid classes, including morphinans, protoberberines, and aporphines, are derived. The diversion of (S)-reticuline into these different structural scaffolds is controlled by specific, competing enzymes that define the final product.

The formation of the aporphine skeleton is primarily driven by the activity of a specific class of cytochrome P450 enzymes belonging to the CYP80 family. These enzymes catalyze an intramolecular C-C phenol coupling reaction of (S)-reticuline or its stereoisomer (R)-reticuline.

Aporphine Pathway: In plants like Aristolochia contorta, the enzyme AcCYP80G7 has been shown to catalyze the direct conversion of reticuline (B1680550) into the aporphine alkaloid corytuberine.

Proaporphine Pathway: A related enzyme, AcCYP80Q8, also found in A. contorta, catalyzes the formation of the proaporphine alkaloid glaziovine (B1671578) from N-methylcoclaurine. Proaporphines are considered key biogenetic precursors to some aporphine alkaloids.

This contrasts sharply with the biosynthetic route to protoberberine alkaloids, which is initiated by a different key enzyme:

Protoberberine Pathway: The berberine (B55584) bridge enzyme (BBE) acts on (S)-reticuline to form (S)-scoulerine, the precursor to alkaloids like berberine and sanguinarine. BBE is a FAD-dependent oxidase that forms a methylene bridge, a fundamentally different cyclization reaction compared to the phenol coupling that creates the aporphine core.

The final step in the formation of dehydroaporphine itself involves the creation of a double bond between carbons C6a and C7 of the aporphine core. nih.gov This conversion is achieved through a dehydrogenation reaction, which is catalyzed by an oxidoreductase enzyme, although the specific enzyme responsible for this step has not yet been fully characterized. nih.gov

The table below illustrates the enzymatic branch points starting from the central precursor, (S)-reticuline, leading to different classes of BIA alkaloids.

| Precursor Molecule | Key Enzyme | Enzyme Class | Intermediate/Product Class | Example End Product |

|---|---|---|---|---|

| (S)-Reticuline | Corytuberine Synthase (e.g., AcCYP80G7) | Cytochrome P450 | Aporphine | Corytuberine |

| (S)-Reticuline | Berberine Bridge Enzyme (BBE) | FAD-Dependent Oxidase | Protoberberine | Berberine |

| (R)-Reticuline | Salutaridine Synthase (SalSyn) | Cytochrome P450 | Promorphinan | Morphine |

| Aporphine Core | (Uncharacterized) Dehydrogenase | Oxidoreductase | Dehydroaporphine | Dehydroglaucine |

This enzymatic divergence highlights the modularity and evolutionary adaptability of plant secondary metabolism, where the recruitment of distinct enzyme families to act on a common precursor enables the generation of a vast diversity of chemical structures, including the dehydroaporphine alkaloids.

Chemical Synthesis Approaches for Dehydroaporheine and Analogs

Total Synthesis Strategies for Complex Aporphine (B1220529) Frameworks

Total synthesis provides a route to complex natural products from simple, commercially available starting materials. numberanalytics.com For aporphine alkaloids, the central challenge lies in the efficient construction of the tetracyclic core, particularly the formation of the C-ring through a biaryl bond formation. nih.govcri.or.th

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler precursor molecules. numberanalytics.com For the aporphine framework, the most common retrosynthetic strategy involves disconnecting the tetracyclic system to a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (THIQ) intermediate. nih.gov This approach simplifies the complex natural product into two main fragments of comparable complexity. researchgate.net

The key disconnections typically focus on the C-ring, which can be formed via one or two bond cleavages in the retrosynthetic sense. nih.gov A one-bond disconnection strategy targets the C4a-C4 bond or the C1-C11b bond, relying on an intramolecular cyclization of a THIQ precursor. acs.orgrsc.org A two-bond disconnection approach often envisions a [4+2] cycloaddition reaction to form the C-ring. lookchem.comnih.gov

Table 1: Key Retrosynthetic Disconnections for the Aporphine Core

| Disconnection Strategy | Key Bonds Cleaved (Retrosynthetically) | Precursor Type | Resulting Reaction Type (Forward Sense) |

| One-Bond Disconnection | C-C biaryl bond (e.g., C4a-C4) | 1-Benzyltetrahydroisoquinoline (THIQ) | Intramolecular Arylation/Coupling |

| Two-Bond Disconnection | C-C and C-N bonds | Isoquinoline (B145761) derivative and a benzyne (B1209423) precursor | [4+2] Cycloaddition |

The synthesis of the aporphine core has spurred the development of several innovative reaction methodologies for the crucial C-ring forming step. nih.gov

Palladium-Catalyzed Intramolecular Arylation: A prominent strategy involves the direct intramolecular C-H arylation of unactivated arenes. rsc.org This method utilizes a palladium catalyst, often with specialized ligands like XPhos, to facilitate the coupling between the two aromatic rings of a THIQ precursor, forming the aporphine skeleton in high yields (up to 99%). rsc.orgnih.govacs.org This approach has been successfully applied to the synthesis of various aporphine alkaloids, including (R)-nornuciferine. acs.org

Benzyne Chemistry: An alternative approach employs the reaction between an isoquinoline derivative and a silylaryl triflate, which generates a benzyne intermediate. lookchem.comresearchgate.net This is followed by a [4+2] cycloaddition and subsequent hydrogen migration to furnish the aporphine core. lookchem.com This method provides rapid access to functionalized aporphine scaffolds under mild conditions. lookchem.comresearchgate.net

Photochemical Cyclization: Oxidative photochemical synthesis has been used to produce oxoaporphines. researchgate.net This method typically involves the irradiation of a carbinol derivative, leading to cyclization and the formation of the aporphine C-ring. researchgate.net

SRN1 Reactions: The photostimulated intramolecular ortho-arylation of bromoarenes linked to N-substituted tetrahydroisoquinolines in liquid ammonia (B1221849) has been shown to afford aporphine derivatives in good yields (54-82%) via an SRN1 mechanism. acs.org

Indium-Mediated Cycloisomerization: A novel method using Indium(III) chloride (InCl3) has been developed to mediate the cycloisomerization of specific precursors into 10-halophenanthrene derivatives. researchgate.netrsc.org This reaction serves as the key step in the total synthesis of dehydroaporphine alkaloids like O-methyldehydroisopiline. researchgate.netrsc.org

Table 2: Comparison of Methodologies for Aporphine C-Ring Formation

| Methodology | Catalyst/Reagent | Key Feature |

| Intramolecular Arylation | Palladium complexes (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) | Direct C-H bond functionalization. researchgate.net |

| Benzyne Cycloaddition | CsF (to generate benzyne) | [4+2] cycloaddition followed by hydrogen migration. lookchem.comnih.gov |

| SRN1 Reaction | Photostimulation in liquid NH₃ | Radical-nucleophilic substitution mechanism. acs.org |

| Cycloisomerization | InCl₃ | Mediates cyclization to halophenanthrene precursors. researchgate.netrsc.org |

Partial Synthesis and Derivatization from Natural Precursors

Partial synthesis, or semisynthesis, utilizes naturally occurring compounds as starting materials to produce more complex or novel analogs. chemicals.co.ukrroij.com This is a common strategy for aporphine alkaloids, where abundant natural products like crebanine (B1669604), isocorydine, or stephanine (B192439) serve as leads for chemical modification. nih.gov

A key transformation in this context is the dehydrogenation of an aporphine to a dehydroaporheine. For instance, dehydrocrebanine (B32651) can be synthesized from crebanine by dehydrogenating at the 6a-position, which introduces a double bond into the C-ring. nih.gov Other chemical modifications include:

Bromination: Introduction of bromine atoms onto the aromatic rings.

Methylation/Demethylation: Modification of hydroxyl and methoxy (B1213986) functional groups. nih.gov

Acetylation: Conversion of amino or hydroxyl groups to their acetylated forms. nih.gov

N-Substitution: A method for direct N-substitution involves an N-oxidation, N-deprotection, and N-alkylation sequence, allowing for the diversification of the nitrogen substituent on the aporphine backbone. thieme-connect.com

Table 3: Examples of Derivatization from Natural Aporphine Alkaloids

| Natural Precursor | Reaction Type | Product Type |

| Crebanine | Dehydrogenation | Dehydrocrebanine (a this compound). nih.gov |

| Crebanine | Bromination | Bromo-substituted crebanine derivatives. nih.gov |

| Apocodeine | N-Oxidation -> Reduction -> Alkylation | N-substituted norapocodeine derivatives. thieme-connect.com |

| Isocorydine | O-Demethylation | Hydroxylated aporphine derivatives. nih.gov |

Modern Synthetic Techniques for Nitrogen Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of organic and medicinal chemistry. frontiersin.orgresearchgate.net Modern techniques focus on efficiency, selectivity, and environmental compatibility. frontiersin.org These methods are crucial for generating the complex scaffolds found in alkaloids like this compound.

Achieving enantioselectivity is critical in the synthesis of biologically active molecules. For aporphines, the chirality is typically established early in the synthesis, often during the construction of the THIQ precursor.

Asymmetric Hydrogenation: A widely used method is the catalytic asymmetric hydrogenation of a 1-benzyl-3,4-dihydroisoquinoline (B3050290) intermediate. researchgate.net Noyori's ruthenium-based catalysts, for example, can produce the desired (S)- or (R)-1-benzyltetrahydroisoquinolines in high yield and excellent enantiomeric excess (e.g., 95% ee). researchgate.netacs.org Asymmetric transfer hydrogenation offers a related and effective alternative. researchgate.netacs.org

Asymmetric Pictet-Spengler Reaction: This reaction provides a powerful, atom-economical route to enantioenriched THIQs. acs.orgnih.gov Chiral catalysts, such as chiral phosphoric acids (CPA) or imidodiphosphorimidates (IDPi), can mediate the cyclization of N-substituted-β-arylethylamines with aldehydes to yield THIQ products with high stereoselectivity. acs.orgnih.gov These products are versatile intermediates for the synthesis of various aporphine alkaloids. acs.orgnih.gov

Table 4: Catalytic Systems for Asymmetric Synthesis of Aporphine Precursors

| Reaction | Catalyst Type | Key Intermediate |

| Asymmetric Hydrogenation | Ruthenium-based (e.g., Noyori's catalyst). researchgate.net | 1-Benzyl-3,4-dihydroisoquinoline |

| Asymmetric Pictet-Spengler | Chiral Phosphoric Acid (CPA), Imidodiphosphorimidate (IDPi). acs.orgnih.gov | N-Carbamoyl-β-arylethylamine |

| Chiral Formamidine (B1211174) Directed | Chiral formamidine auxiliary | Directed ortho-metalation/cyclization |

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single reaction vessel to form a product that contains portions of all starting materials. frontiersin.orgresearchgate.net These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecular scaffolds from simple building blocks. frontiersin.orgrsc.org

While direct MCRs for the entire this compound skeleton are not common, they are extensively used to synthesize a wide variety of nitrogen heterocycles that can serve as key building blocks or analogs. frontiersin.orgacs.org For example, the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is a versatile isocyanide-based MCR that assembles an aldehyde, an amine-containing heterocycle, and an isocyanide to create fused imidazo-heterocycles. acs.org By modifying the reactants and conditions, MCRs can be tuned to produce diverse five- and six-membered heterocyclic systems, demonstrating their potential for generating libraries of alkaloid-like compounds. rsc.orgacs.org

Dearomatization Strategies

Dearomatization is a powerful strategy in organic synthesis that transforms flat, aromatic starting materials into complex, three-dimensional molecular architectures. nih.govbeilstein-journals.org This approach is particularly relevant for the synthesis of aporphine alkaloids, as it provides a direct route to constructing the core ring system from readily available planar precursors. nih.gov The evolution of total synthesis has seen numerous methodologies emerge that leverage dearomatization to efficiently access important natural products. beilstein-journals.org

In the context of aporphine synthesis, a key strategy involves the oxidative dearomatization of phenolic precursors. acs.org For instance, the biosynthesis of aporphine and morphinandienone alkaloids proceeds through an oxidative coupling of reticuline-type precursors. beilstein-journals.org Mimicking this natural process in a laboratory setting represents a biomimetic dearomatization-rearomatization approach. This process involves the dearomatization of one of the aromatic rings to generate a highly reactive intermediate, which then undergoes an intramolecular cyclization to form the new carbon-carbon bond that defines the aporphine scaffold. nih.gov This is often followed by a rearomatization step to yield the final stable structure.

Strategies can involve:

Oxidative Coupling: Using reagents to induce an intramolecular phenol (B47542) arylation. This mimics the biosynthetic pathway where enzymes catalyze the coupling.

Anionic Cyclization: Asymmetric deprotonation of a precursor like a benzamide (B126) can be followed by a dearomatizing anionic cyclization to build a bicyclic enone system, which can be further elaborated into the target scaffold. nih.gov

[5+2] Cycloaddition-Pinacol Rearrangement: An oxidative dearomatization can be used to trigger a cascade reaction, such as a [5+2] cycloaddition followed by a pinacol (B44631) rearrangement, to construct complex polycyclic systems. beilstein-journals.org

The conversion of planar aromatic scaffolds into three-dimensional molecules is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex natural product frameworks like that of the aporphines. beilstein-journals.org

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis has become an indispensable tool for the synthesis of aporphine alkaloids, primarily through intramolecular C-H arylation or cross-coupling reactions to form the key biaryl bond. acs.orgresearchgate.net This method allows for the direct and efficient construction of the tetracyclic aporphine skeleton from advanced tetrahydroisoquinoline (THIQ) intermediates. nih.govrsc.org Various palladium catalysts and reaction conditions have been developed to optimize this critical cyclization step. nih.govx-mol.net

The general approach involves a precursor containing a THIQ moiety linked to a second aromatic ring, often a bromoarene. nih.govacs.org The palladium catalyst facilitates an intramolecular C-C bond formation between the two aromatic systems to forge the aporphine core. researchgate.net One of the most recognized protocols utilizes Pd(OAc)₂ with a phosphine (B1218219) ligand like P(Cy)₃. researchgate.net

Recent advancements include intramolecular dehydrogenative coupling, where two inert aryl C-H bonds are coupled directly, offering a novel and efficient route to aporphine analogues. nih.govx-mol.net This reaction is compatible with a range of functional groups and has been successfully applied to the synthesis of natural products like aporphine and zenkerine. nih.govx-mol.net

Below is a table summarizing various palladium-catalyzed cyclization strategies for aporphine synthesis.

| Catalyst System | Precursor Type | Reaction Type | Outcome | Reference |

| Pd(OAc)₂ / P(Cy)₃ | N-substituted 2-(2-bromophenyl)acetamide | Intramolecular direct C-H arylation | Aporphine ABC ring system | researchgate.net |

| PdCl₂(MeCN)₂ | 2-bromoaryl-benzyl ether derivative | Intramolecular C-H arylation | Benzo[c]chromene core (related structure) | researchgate.net |

| Pd(II) catalyst | N-substituted THIQ with a pendant bromoarene | Intramolecular phenol ortho-arylation | Aporphine scaffold | nih.gov |

| XPhos precatalyst | Dioxolane-substituted THIQ | Ortho-phenyl arylation | (-)-Artabonatine A | acs.orgnih.gov |

| Pd catalyst | 1-benzyl-THIQ derivative | Intramolecular dehydrogenative C-H/C-H coupling | Aporphine analogues, Aporphine, Zenkerine | nih.govx-mol.net |

These palladium-catalyzed methods represent a robust and versatile strategy for accessing the core structure of this compound and its analogues, often proceeding with high yields and selectivity. rsc.org

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Enzymes

Chemoenzymatic synthesis combines the power of chemical transformations with the high selectivity of biological catalysts. rsc.org This approach is particularly advantageous for synthesizing complex molecules like aporphine alkaloids, as enzymes can perform specific reactions under mild conditions, often avoiding the need for protecting groups. rsc.orgrsc.org The biosynthesis of aporphine alkaloids from L-tyrosine involves a series of enzymatic steps, and harnessing these enzymes offers a direct route to the natural products. researchgate.net

The core of aporphine alkaloid biosynthesis is the formation of the central intermediate (S)-reticuline from dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. researchgate.net From (S)-reticuline, key enzymes catalyze the critical intramolecular cyclization to form the aporphine scaffold. nih.gov The primary enzymes involved belong to the cytochrome P450 family. acs.orgnih.gov

Key biosynthetic enzymes and their roles include:

| Enzyme | Enzyme Class | Function in Aporphine Biosynthesis | Reference |

| Norcoclaurine synthase (NCS) | Pictet-Spenglerase | Catalyzes the initial condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. | researchgate.netnih.gov |

| O-methyltransferases (OMTs) | Methyltransferase | Perform specific methylation steps on the isoquinoline core. For example, norcoclaurine 6-O-methyltransferase (6OMT) and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT) are crucial for forming (S)-reticuline. | researchgate.net |

| Coclaurine N-methyltransferase (CNMT) | Methyltransferase | Catalyzes the N-methylation of the isoquinoline nitrogen. | researchgate.netnih.gov |

| Cytochrome P450 monooxygenases (CYPs) | Oxidoreductase | Catalyze the key oxidative C-C phenol coupling reaction to form the aporphine ring system. Specific enzymes like CYP80G2 (corytuberine synthase) convert (S)-reticuline to (S)-corytuberine. nih.gov CYP80G6 and CYP80Q5 show distinct activities toward (S)-configured and (R)-configured substrates, respectively. acs.org | acs.orgnih.gov |

Researchers have successfully reconstructed these biosynthetic pathways in microorganisms like Saccharomyces cerevisiae (budding yeast). acs.org By introducing the genes for these plant-derived enzymes, yeast can be engineered to produce aporphine alkaloids such as (S)-glaziovine and magnoflorine (B1675912) de novo from simple feedstocks. acs.org This synthetic biology approach provides a scalable and sustainable platform for producing these valuable compounds. acs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org The synthesis of this compound and its analogs can be significantly improved by applying these principles, moving away from traditional multi-step syntheses that often involve stoichiometric reagents and hazardous solvents. nih.gov

The synthetic strategies discussed previously align well with green chemistry principles:

Catalysis over Stoichiometric Reagents: Both palladium-catalyzed cyclizations and chemoenzymatic methods rely on catalytic amounts of a palladium complex or an enzyme, respectively. acs.org This is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. The high efficiency of catalysts, often requiring only 3-5 mol%, minimizes waste and improves atom economy. rsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct C-H activation and dehydrogenative coupling reactions are particularly atom-economical as they avoid the pre-functionalization of starting materials, reducing the number of steps and wasted atoms.

Use of Safer Solvents and Reaction Conditions: Chemoenzymatic synthesis is a prime example of a green approach. acs.org These reactions are typically run in water at or near room temperature and atmospheric pressure, eliminating the need for volatile and often toxic organic solvents. nih.govacs.org This significantly reduces the environmental impact and improves the safety profile of the synthesis.

Reducing Derivatives: One of the core principles of green chemistry is to avoid unnecessary derivatization, such as the use of protecting groups. acs.org Enzymes exhibit remarkable specificity, often reacting with one specific site on a complex molecule without affecting other functional groups. acs.org This high chemoselectivity, regioselectivity, and stereoselectivity frequently obviate the need for protection-deprotection steps, leading to shorter, more efficient, and less wasteful synthetic routes. rsc.org

By embracing catalytic, and particularly chemoenzymatic, strategies, the synthesis of this compound can be made more sustainable, efficient, and environmentally benign, aligning with the forward-looking goals of modern chemistry. nih.gov

Pharmacological and Biological Activities of Dehydroaporheine

Molecular Target Identification and Interaction Profiling

Understanding how Dehydroaporheine interacts with specific biological molecules is crucial for defining its therapeutic potential. Investigations have focused on its potential to modulate enzyme activity and its interaction with cellular receptors and channels.

Enzyme Inhibition Studies (e.g., Cytochrome P450 3A4)

This compound has been identified as a potential inhibitor of Cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of a vast number of drugs and endogenous compounds acs.orgu-tokyo.ac.jp. A deep-learning model was developed to predict CYP3A4 inhibition from dietary compounds, classifying molecules based on their structural and chemical properties acs.orgu-tokyo.ac.jp. This compound was among the compounds screened using this model, which achieved high specificity in predicting inhibitors acs.orgu-tokyo.ac.jp.

The predictive model assigned this compound a prediction index of 3.7, suggesting a significant potential for CYP3A4 inhibition acs.orgu-tokyo.ac.jp. The study involved in vitro assays using CYP3A4-recombinant bacteria microsomes, where compounds were incubated with a fluorogenic substrate at 37 °C for 20 minutes acs.orgu-tokyo.ac.jp. While specific in vitro IC50 values for this compound were not detailed in the provided search results, its inclusion as a "new" predicted inhibitor highlights its potential role in drug metabolism and interactions acs.orgu-tokyo.ac.jp.

Cellular Pathway Investigations

Gene Expression and Proteomic Analysis

Preclinical Biological Efficacy in Animal Models (In vivo studies, non-clinical)

Preclinical studies involving this compound in animal models are scarce. However, one study utilized Drosophila melanogaster (fruit fly) to investigate the effects of an alkaloidal fraction from Annona crassiflora, which contained this compound. This fraction was tested in a beta-amyloid model, a common approach for studying neurodegenerative processes, suggesting potential neurological relevance for compounds within this fraction ufu.br. The alkaloidal fraction, including this compound, was administered in vivo to assess its effects in this disease model ufu.br.

Specific Biological System Modulation (e.g., Anti-tumor activity in rhabdomyosarcoma models)

Current research does not provide specific data on this compound's anti-tumor activity or its modulation of specific biological systems, such as in rhabdomyosarcoma models. Studies in rhabdomyosarcoma have focused on other therapeutic agents and targets, such as TRIB3 blockade and Hedgehog pathway inhibitors unipd.itvallhebron.comembopress.orgmdpi.com. Similarly, research into other cancer models, like gastric adenocarcinoma or prostate cancer, has investigated different compounds such as EO-3021 and ATNM-400, respectively bioworld.comactiniumpharma.com. While this compound is classified as an isoquinoline (B145761) alkaloid, a class known for diverse biological activities, its specific role in anti-tumor mechanisms or efficacy in specific cancer models like rhabdomyosarcoma has not been detailed in the reviewed literature.

Evaluation of Efficacy in Disease Models (excluding human trials)

The primary investigation into this compound's efficacy in a disease model, excluding human trials, involves its presence within an alkaloidal fraction tested in a Drosophila melanogaster beta-amyloid model. This model is used to study mechanisms related to Alzheimer's disease ufu.br. The in vivo administration of this fraction, containing this compound, suggests an exploration of its potential effects on neurological pathways or disease progression in this model organism. However, the specific contribution or efficacy of this compound itself within this context requires further detailed investigation.

Mechanistic Elucidation of Biological Actions

The elucidation of this compound's biological mechanisms is primarily suggested by its potential interaction with metabolic enzymes and its classification as an isoquinoline alkaloid.

Structure-Mechanism Correlations

This compound, identified as an isoquinoline alkaloid, belongs to a class of compounds known for a wide array of biological activities, often related to their specific chemical structures researchgate.netnih.gov. Research has indicated this compound as a potential inhibitor of Cytochrome P450 3A4 (CYP3A4), a crucial enzyme involved in drug metabolism acs.orgresearchgate.net. This interaction suggests a mechanism related to xenobiotic metabolism and potential drug-drug interactions. The structure-activity relationship (SAR) for isoquinoline alkaloids generally involves the arrangement of the isoquinoline core, the presence of methoxy (B1213986) and methylenedioxy groups, and other substituents, which dictate their binding affinity to various biological targets researchgate.netnih.govif-pan.krakow.pl. While specific SAR studies for this compound are limited, its identified role in metabolic pathways mdpi.comresearchgate.net and potential CYP3A4 inhibition acs.orgresearchgate.net points to mechanisms influenced by its specific chemical architecture.

Computational Modeling of Target Interactions

Computational modeling and in silico studies have begun to explore the potential interactions of this compound. Notably, this compound has been identified through virtual screening as a potential inhibitor of CYP3A4 acs.orgresearchgate.net. This approach utilizes computational algorithms to predict the likelihood of a compound binding to a specific biological target, such as an enzyme. Such studies are critical in the early stages of drug discovery for identifying lead compounds and understanding their potential mechanisms of action. Further computational modeling, including molecular docking studies, could provide deeper insights into how this compound interacts with its potential targets at a molecular level mdpi.comresearchgate.net.

Structure Activity Relationship Sar Studies of Dehydroaporheine Derivatives

Design and Synthesis of Dehydroaporheine Analogs

The generation of novel this compound analogs for SAR studies involves strategic chemical modifications of precursor aporphine (B1220529) alkaloids. These modifications are designed to probe the influence of different structural features on biological activity.

A primary systematic modification in the creation of this compound derivatives is the dehydrogenation of the B ring in the parent aporphine structure. This process transforms the saturated 6a,7-dihydro-4H-dibenzo[de,g]quinoline core into a fully aromatic quinoline system. This alteration significantly impacts the molecule's planarity, electronic distribution, and conformational flexibility, which are key determinants of receptor binding and biological response.

An example of this is the synthesis of dehydrostephanine from its precursor, stephanine (B192439). Chemical methods are employed to introduce this double bond, leading to a planar aromatic core. Studies comparing the antiarrhythmic activity of parent aporphines with their dehydrogenated counterparts have shown that this modification can significantly alter both efficacy and toxicity, suggesting that the planarity of the core structure is a critical SAR factor. nih.gov

To build a comprehensive SAR profile, diverse substituents are introduced at various positions on the aporphine skeleton prior to or after dehydrogenation. These modifications aim to explore the effects of lipophilicity, electronic properties, and steric bulk on the molecule's activity.

Common modifications include:

Bromination: The introduction of bromine atoms, typically on the aromatic rings, serves to increase the lipophilicity of the molecule. For instance, bromo-substituted derivatives of crebanine (B1669604) have been synthesized to explore the relationship between lipophilicity and antiarrhythmic activity. nih.gov

Alkylation and Acylation: Modifications at the nitrogen atom (N-6) of the aporphine ring, such as N-methylation or N-acetylation, are common strategies. These changes can affect the basicity of the nitrogen and its ability to form hydrogen bonds, which can be critical for receptor interaction. nih.gov

Manipulation of Oxygenated Substituents: The pattern of methoxy (B1213986) (-OCH3), hydroxy (-OH), or methylenedioxy (-O-CH2-O-) groups on the aromatic A and D rings is a key determinant of activity in aporphine alkaloids. Variations in the antiarrhythmic efficacy of compounds like crebanine, isocorydine, and stephanine have been linked to the nature and position of these substituents. nih.gov

The biological activities of the resulting this compound analogs are then evaluated and compared to establish clear structure-activity relationships. For example, the dehydrogenated derivative of stephanine, dehydrostephanine, has demonstrated notable antiarrhythmic effects in preclinical models. nih.gov

Table 1: Antiarrhythmic Effects of Aporphine and Dehydroaporphine Derivatives in a Mouse Model of Ventricular Fibrillation (VF) Induced by CHCl3

| Compound | Dose (mg/kg) | Incidence of VF (%) |

|---|---|---|

| Saline | - | 100 |

| Stephanine | 5 | 50 |

| Dehydrostephanine (4a) | 5 | 16.7 |

| Crebanine | 5 | 33.3 |

| Bromo-crebanine (2b) | 7.5 | 16.7 |

Data synthesized from a study on aporphine derivatives. nih.gov The table demonstrates the significant impact of dehydrogenation (Stephanine vs. Dehydrostephanine) on antiarrhythmic activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR studies focused exclusively on this compound derivatives are limited in the public literature, the methodology provides a powerful framework for systematically analyzing SAR data. QSAR aims to develop mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. fiveable.me

The foundation of a QSAR model is the numerical representation of molecular structures through descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For a series of this compound analogs, a wide range of descriptors would be calculated. hufocw.org The selection is crucial and aims to capture the features responsible for the observed biological activity. acs.orgnih.gov

Table 2: Common Types of Molecular Descriptors for QSAR Studies

| Descriptor Class | Examples | Properties Encoded |

|---|---|---|

| 0D | Molecular Weight, Atom Counts | Constitution, basic composition |

| 1D | Functional Group Counts, Rotatable Bonds | Substructure fragments, flexibility |

| 2D | Topological Indices (e.g., Connectivity Index) | Molecular topology, branching, shape |

| 3D | Van der Waals Volume, Surface Area, Dipole Moment | Steric properties, electronic distribution |

| Physicochemical | LogP, Molar Refractivity, Polarizability | Lipophilicity, electronic effects |

Once descriptors are calculated for a set of this compound derivatives with known biological activities (the training set), a mathematical model is developed to form an equation:

Activity = f(Descriptor 1, Descriptor 2, ...)

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build this model. fiveable.me The goal is to create a model that not only fits the training data well but can also accurately predict the activity of new, untested compounds.

Validation is a critical step to ensure the model's robustness and predictive power. basicmedicalkey.com Key validation techniques include:

Internal Validation: Often performed using cross-validation (e.g., leave-one-out), where the model is repeatedly built on subsets of the training data and tested on the remaining data. This assesses the model's internal consistency. jetir.org

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used during model development. nih.gov A high correlation between predicted and actual activities for the test set indicates a reliable and predictive QSAR model. nih.gov

Computational Approaches in SAR

Computational chemistry offers powerful tools to investigate SAR at a molecular level, providing insights that complement experimental data. While specific computational studies on this compound derivatives are not extensively documented, standard methodologies are readily applicable to this class of compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a this compound derivative) when bound to a specific protein target. nanobioletters.com By simulating the interaction between the ligand and the receptor's binding site, docking can help rationalize observed SAR. For the broader class of aporphines, docking studies have been used to explore their interactions with targets like the FOXO1 protein and the mu-opioid receptor. nanobioletters.comnih.gov Such studies can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that are essential for activity, thereby explaining why certain substituents enhance or diminish potency.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. patsnap.comresearchgate.net Ligand-based pharmacophore models can be generated from a series of active this compound analogs to identify common features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, and their spatial arrangement. nih.gov This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that may possess the desired activity.

These computational approaches are integral to modern drug design, enabling a more rational approach to the optimization of lead compounds by providing a deeper understanding of the molecular basis of their activity. dovepress.com

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the binding modes and stability of this compound derivatives with their biological targets. These computational techniques provide a three-dimensional view of the ligand-receptor interactions at an atomic level, guiding the rational design of more potent compounds.

A notable study in this area investigated a series of aporphine–benzylpyridinium conjugates, including dehydroaporphine derivatives, as acetylcholinesterase (AChE) inhibitors. acs.org Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov

Molecular Docking Insights:

Molecular docking studies were performed to predict the binding orientation of these conjugates within the active site of the AChE enzyme. acs.org The docking results revealed that the aporphine core and the benzylpyridinium moiety of the conjugates could simultaneously interact with the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, respectively. This dual-binding mode is a known strategy to enhance AChE inhibition. acs.org

Molecular Dynamics Simulations for Stability Assessment:

To assess the stability of the docked complexes and to understand the dynamic behavior of the protein-ligand interactions over time, molecular dynamics simulations are employed. For the aporphine–benzylpyridinium conjugates, MD simulations can reveal the conformational changes in both the ligand and the protein upon binding and help to identify key residues that are crucial for stabilizing the interaction. These simulations can confirm the stability of the dual-binding mode predicted by molecular docking. acs.org The dynamic behavior of biased agonists at the dopamine (B1211576) D2 receptor, a target for some aporphine alkaloids, has also been studied using MD simulations to understand the mechanisms of functional selectivity. nih.gov

The following table summarizes hypothetical binding energies and key interacting residues for a set of this compound derivatives with acetylcholinesterase, as might be obtained from molecular docking studies.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues in Catalytic Active Site (CAS) | Key Interacting Residues in Peripheral Anionic Site (PAS) |

|---|---|---|---|

| This compound-BP-1 | -11.5 | Trp84, Ser200, His440 | Tyr70, Tyr121, Trp279 |

| This compound-BP-2 (2-chloro) | -12.1 | Trp84, Ser200, His440 | Tyr70, Tyr121, Trp279, Tyr334 |

| This compound-BP-3 (4-fluoro) | -11.8 | Trp84, Ser200, His440 | Tyr70, Tyr121, Trp279 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational tools for the discovery of new lead compounds from large chemical databases. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

Pharmacophore Model Generation:

A pharmacophore model for this compound derivatives can be generated based on the structure of a known active compound (ligand-based) or from the structure of the target protein's active site (structure-based). researchgate.netnih.gov These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. frontiersin.org For instance, a pharmacophore model for anticancer agents targeting specific kinases could be developed and used to screen for novel this compound-like compounds with potential anticancer activity. nih.gov

Virtual Screening for Novel Hits:

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical libraries for molecules that match the defined features. researchgate.net This virtual screening process can efficiently filter out inactive compounds and prioritize a smaller, more manageable set of potential hits for experimental testing. For example, a pharmacophore-based virtual screening of alkaloid and flavonoid databases was used to identify potential inhibitors of monoamine oxidase B, an enzyme relevant to Parkinson's disease. mdpi.com A similar approach could be applied to discover novel this compound derivatives with desired pharmacological activities.

The following table illustrates a hypothetical pharmacophore model for this compound derivatives targeting an enzyme active site.

| Pharmacophoric Feature | Feature Type | Position (x, y, z) | Radius (Å) |

|---|---|---|---|

| Feature 1 | Aromatic Ring | (2.5, 1.8, 3.2) | 1.5 |

| Feature 2 | Hydrogen Bond Acceptor | (4.1, 3.5, 1.9) | 1.0 |

| Feature 3 | Hydrophobic | (1.2, 0.5, 5.0) | 1.2 |

| Feature 4 | Positive Ionizable | (5.8, 2.1, 4.3) | 1.0 |

Stereochemical Influences on Biological Activity

Stereochemistry plays a crucial role in the biological activity of chiral molecules like many this compound derivatives. The three-dimensional arrangement of atoms can significantly impact how a molecule interacts with its biological target, leading to differences in potency and efficacy between enantiomers.

The study on aporphine–benzylpyridinium conjugates as AChE inhibitors highlighted the importance of stereochemistry. The (S)-enantiomers of the conjugates consistently exhibited higher inhibitory activity than their corresponding (R)-enantiomers. acs.org This stereoselectivity suggests that the binding pocket of AChE has a specific spatial arrangement that preferentially accommodates the (S)-configuration. Molecular docking studies can often rationalize these differences by showing a more favorable binding orientation and a greater number of stabilizing interactions for the more active enantiomer. acs.org

The differential interactions of aporphine enantiomers with D-1 and D-2 dopamine receptors have also been a subject of investigation, demonstrating that stereochemistry is a key determinant of receptor subtype selectivity and functional activity (agonist versus antagonist). nih.gov Similarly, the stereoselective recognition of morphine enantiomers by the μ-opioid receptor has been explored through molecular dynamics simulations, revealing that thermodynamic and kinetic factors contribute to the observed differences in activity. nih.gov

The following table presents hypothetical inhibitory concentrations (IC50) for enantiomeric pairs of a this compound derivative, illustrating the potential impact of stereochemistry on biological activity.

| Compound | Enantiomer | AChE IC50 (µM) |

|---|---|---|

| This compound-BP-2 | (S) | 0.06 |

| (R) | 0.54 | |

| This compound-BP-X | (S) | 0.12 |

| (R) | 1.8 |

Advanced Analytical Methodologies for Dehydroaporheine

Chromatographic Techniques for Complex Mixture Analysis

Chromatography is fundamental to the analysis of dehydroaporheine, providing the necessary separation from other compounds present in a sample. The choice of technique depends on the complexity of the mixture, the required sensitivity, and the physicochemical properties of the alkaloids.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of this compound alkaloids, particularly the well-studied oxoaporphine, Liriodenine. tandfonline.comnih.gov Reversed-phase HPLC, utilizing an octadecyl silane (B1218182) (C18) packed column, is commonly employed. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous component, often buffered to maintain a consistent pH. nih.govnih.gov

Detection is a critical aspect of HPLC analysis for these compounds:

UV/Vis and Diode Array Detection (DAD): Dehydroaporheines possess chromophores due to their conjugated aromatic system, making them suitable for UV/Vis detection. scielo.br A Diode Array Detector (DAD) is particularly advantageous as it can acquire absorbance data across a wide spectrum simultaneously, which helps in assessing peak purity and aiding in the identification of compounds based on their UV spectra. scielo.bruni-rostock.de For instance, HPLC-DAD has been successfully used to quantify Liriodenine in various plant materials. tci-thaijo.org

Fluorescence Detection (FLD): Fluorescence detectors offer significantly higher sensitivity and selectivity compared to UV detectors, but their use is limited to compounds that are naturally fluorescent or can be derivatized with a fluorescent tag. scielo.br Liriodenine exhibits natural fluorescence, making HPLC-FLD a suitable method for its trace-level detection. tci-thaijo.orgcabidigitallibrary.org Studies have reported clear fluorescent spots of Liriodenine under UV light (365 nm) in Thin-Layer Chromatography (TLC), a principle that extends to HPLC-FLD. cabidigitallibrary.orgresearchgate.net

Method validation for HPLC analysis of dehydroaporheines like Liriodenine typically demonstrates good linearity, precision, accuracy, and sensitivity, with limits of detection reported in the sub-microgram per milliliter range (e.g., 0.03 µg/mL). cabidigitallibrary.orgjapsonline.com

Table 1: Examples of HPLC Conditions for this compound (Liriodenine) Analysis To display the table, click the "expand" button.

Click to expand

| Parameter | Condition 1 | Condition 2 |

| Analyte | Liriodenine | Liriodenine |

| Column | Octadecyl silane (C18) | Octadecyl (250 mm x 4.6mm) |

| Mobile Phase | Gradient of methanol and water | Acetonitrile-water (45:55, v/v) |

| Detector | Diode Array Detector (DAD) | UV |

| Retention Time | ~11 minutes | Not Specified |

| Reference | tci-thaijo.org | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC achieves much higher resolution, greater sensitivity, and dramatically shorter analysis times. univie.ac.atmdpi.com These features are highly beneficial for analyzing complex plant metabolomes, where numerous structurally related alkaloids may be present. nih.gov

UHPLC is almost invariably coupled with mass spectrometry (MS) for the analysis of dehydroaporheines, as this combination provides unparalleled sensitivity and specificity. scielo.brmdpi.com A study on the metabolomics of honey peach (Prunus persica L.) successfully identified this compound using a UHPLC system coupled to a high-resolution mass spectrometer (Q-TOF-MS). mdpi.com The method demonstrated excellent stability and reproducibility, which is crucial for metabolomics studies that compare large numbers of samples. mdpi.com The enhanced separation power of UHPLC helps to resolve isobaric compounds—molecules with the same nominal mass but different structures—before they enter the mass spectrometer, simplifying data interpretation. univie.ac.at

Table 2: Example of UHPLC Conditions for Aporphine (B1220529) Alkaloid Analysis To display the table, click the "expand" button.

Click to expand

| Parameter | Condition Example |

| Analytes | Aporphine and Oxoaporphine Alkaloids (incl. Liriodenine, Dehydroglaucine) |

| Column | Not Specified |

| Mobile Phase | Gradient elution using Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 0.5 mL/min |

| Column Temp. | 35 °C |

| Detector | High-Resolution ESI-MS/MS |

| Reference | scielo.brnih.gov |

Gas Chromatography (GC) is a powerful separation technique primarily suited for volatile and thermally stable compounds. wikipedia.org this compound and other alkaloids are typically non-volatile due to their high molecular weight and polar functional groups (like hydroxyl and amine moieties). jfda-online.com Therefore, they cannot be analyzed directly by GC.

To make these compounds suitable for GC analysis, a chemical derivatization step is mandatory. jfda-online.commdpi.com Derivatization converts the polar functional groups into less polar, more volatile ones. Common derivatization techniques include:

Silylation: Replaces active hydrogens in -OH and -NH groups with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group.

Acylation: Introduces an acyl group, often using reagents like acetic anhydride, to derivatize amines and alcohols. mdpi.com

Alkylation: Replaces active hydrogens with an alkyl group.

While GC-MS analysis of derivatized alkaloids is possible, it is not the preferred method for dehydroaporheines. nih.gov The additional sample preparation step of derivatization can introduce variability and potential for incomplete reactions. Liquid chromatography-based methods are generally more direct and have become the standard for analyzing these types of compounds. jfda-online.com

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and elemental composition. bioanalysis-zone.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of compounds in complex mixtures. researchgate.netnih.gov This technique offers exceptional selectivity and sensitivity. acs.org In a typical LC-MS/MS workflow, the LC system separates the compounds, which are then ionized (commonly via electrospray ionization, ESI) and enter the mass spectrometer. The first mass analyzer selects the protonated molecule of the target analyte (the precursor ion). This ion is then fragmented, and the second mass analyzer selects one or more specific fragment ions (product ions) for detection. This process, known as multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise, allowing for very low limits of quantification. researchgate.net

For dehydroaporheines, LC-MS/MS is crucial for obtaining structural information and distinguishing between isomers. The fragmentation patterns are characteristic of the alkaloid's core structure and substituents. For example, oxoaporphine alkaloids like Liriodenine are known to produce characteristic fragments, such as the neutral loss of carbon monoxide (CO). scielo.br Derivatization can also be employed in LC-MS/MS to enhance ionization efficiency and sensitivity for certain analytes. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. uni-rostock.debioanalysis-zone.com This capability allows for the determination of the precise elemental composition of an unknown compound from its measured mass. uni-rostock.de Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. univie.ac.atmdpi.com

For this compound analysis, HRMS is a powerful tool for:

Identifying Unknowns: In metabolomics studies or analyses of uncharacterized plant extracts, HRMS can provide an unambiguous molecular formula for a detected peak, which is a critical first step in structural elucidation. mdpi.comnih.gov

Confirming Identity: It can definitively confirm the identity of a compound by matching its measured exact mass to the theoretical exact mass of a proposed structure with a very low margin of error (typically <5 ppm). nih.gov For example, the molecular formula of a new oxoaporphine alkaloid was confidently determined as C₁₉H₁₅NO₅ using HR-ESIMS. mdpi.com

Resolving Isobars: HRMS can distinguish between isobaric compounds that have the same nominal mass but different elemental formulas, a task that is impossible with low-resolution mass spectrometry. mdpi.com